molecular formula C5H6ClN5O B142600 N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide CAS No. 115339-34-9

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide

Cat. No.: B142600
CAS No.: 115339-34-9
M. Wt: 187.59 g/mol
InChI Key: JZDAHZAVLYDAFN-UHFFFAOYSA-N
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Description

“N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” is a derivative of 1,3,5-triazine . These compounds are known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .


Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from cyanuric chloride . The synthesis involves the replacement of chloride ions in cyanuric chloride . A specific synthesis example involves stirring a solution of N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid and sodium carbonate in distilled water, to which a solution of amine is added .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains an acetamide group attached to the triazine ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve nucleophilic substitution reactions . The chloride ions in cyanuric chloride are replaced to form various 1,3,5-triazine derivatives .

Scientific Research Applications

Antiviral Activity

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide derivatives have shown promising results in antiviral research. A study by Demchenko et al. (2020) explored the synthesis of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide derivatives and their antiviral activity against the Flu A (H1N1) virus. They found that these derivatives exhibited high antiviral activity, with an effective concentration of EC50 0.6 μg/ml, demonstrating potential as antiviral agents (Demchenko et al., 2020).

Antibacterial Applications

Alharbi and Alshammari (2019) investigated the antibacterial properties of fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines derived from N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides. Some of these compounds showed significant activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents (Alharbi & Alshammari, 2019).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds derived from triazine derivatives has been a focus of several studies. Mahmood and Ahmad (2020) discussed the synthesis of compounds like substituted imidazole, triazin, and thiazolidine using N-(1,3benzothiazol-2-yl)-2-chloro acetamide, demonstrating the versatility of triazine derivatives in synthesizing a wide range of heterocyclic compounds (Mahmood & Ahmad, 2020).

Environmental Studies

In environmental science, this compound derivatives, especially those related to atrazine, have been studied for their degradation kinetics and environmental impact. Acero et al. (2000) investigated the degradation of atrazine and its degradation products with ozone and OH radicals, providing insights into the environmental fate of these compounds (Acero et al., 2000).

Future Directions

The future directions for the study of “N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields . The design and synthesis of novel antimicrobial molecules could be particularly relevant given the increasing number of multidrug-resistant microbial pathogens .

Mechanism of Action

Target of Action

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide primarily targets bacterial enzymes involved in DNA synthesis and repair. These enzymes are crucial for bacterial replication and survival, making them effective targets for antimicrobial action .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. This binding prevents the enzymes from catalyzing necessary reactions for DNA synthesis and repair, leading to the disruption of bacterial cell replication and ultimately causing cell death .

Biochemical Pathways

The inhibition of DNA synthesis and repair enzymes affects several biochemical pathways within the bacterial cell. Key pathways impacted include the nucleotide synthesis pathway and the DNA replication fork progression. The disruption of these pathways leads to the accumulation of DNA damage and stalled replication forks, triggering cell death mechanisms .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, and metabolized primarily in the liver. Its metabolites are excreted through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of this compound results in the inhibition of bacterial DNA synthesis and repair, leading to the accumulation of DNA damage. At the cellular level, this results in the cessation of bacterial cell division and the induction of cell death, effectively reducing bacterial populations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while higher temperatures may enhance its activity. Additionally, the presence of other compounds, such as inhibitors or enhancers, can modulate its action .

Properties

IUPAC Name

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O/c1-2(12)8-5-10-3(6)9-4(7)11-5/h1H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDAHZAVLYDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921677
Record name N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115339-34-9
Record name N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115339349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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